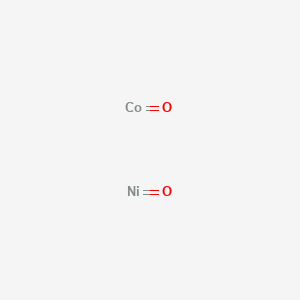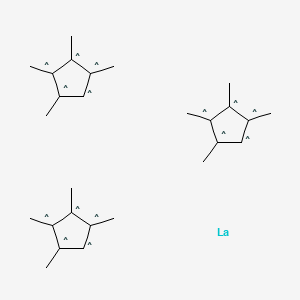
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is an organometallic compound with the empirical formula C14H18Cl2W and a molecular weight of 441.04 g/mol . This compound is known for its use as a catalyst in various chemical reactions and is characterized by its solid state at room temperature and a melting point of 156-160°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent . The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base to facilitate the exchange of ligands .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) compounds, while reduction may produce tungsten(II) compounds .
Scientific Research Applications
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride involves its ability to act as a catalyst by facilitating the formation and breaking of chemical bonds. The compound interacts with molecular targets through its tungsten center, which can undergo changes in oxidation state and coordination environment . These interactions enable the compound to participate in various catalytic cycles, enhancing the efficiency of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)tungsten(IV) dichloride
- Bis(isopropylcyclopentadienyl)tungsten(IV) dichloride
- Tungsten hexacarbonyl
- Tungsten(VI) chloride
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dichloride is unique due to its specific ligand environment, which provides distinct electronic and steric properties compared to other tungsten compounds. This uniqueness makes it particularly effective in certain catalytic applications where other compounds may not perform as well .
Properties
Molecular Formula |
C14H18Cl2W |
|---|---|
Molecular Weight |
441.0 g/mol |
InChI |
InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
JDKUBQXWTUJJBD-UHFFFAOYSA-L |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





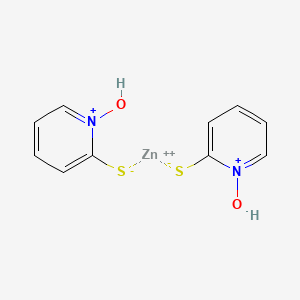


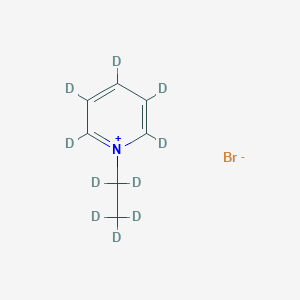
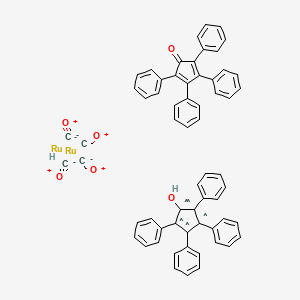
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)

